

Comparative Analysis of N6-Furfuryl-2aminoadenosine and Cladribine: A Data-Driven Guide

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Compound of Interest

Compound Name: N6-Furfuryl-2-aminoadenosine

Cat. No.: B3256301

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A direct comparative study between **N6-Furfuryl-2-aminoadenosine** and cladribine is not feasible at this time due to a significant lack of publicly available research data for **N6-Furfuryl-2-aminoadenosine**. While cladribine is a well-documented therapeutic agent with extensive clinical trial data, **N6-Furfuryl-2-aminoadenosine** remains a research compound with limited information on its specific mechanism of action, pharmacokinetics, and clinical efficacy.

This guide will provide a comprehensive overview of the available information for both compounds, highlighting the data disparity. The in-depth analysis of cladribine can serve as a benchmark for the type of data required for a future comparative assessment of **N6-Furfuryl-2-aminoadenosine**, should such information become available.

Cladribine: A Detailed Profile

Cladribine is a synthetic purine nucleoside analog that has demonstrated efficacy in the treatment of certain hematological malignancies and relapsing forms of multiple sclerosis (MS). [1][2][3]

Physicochemical Properties



Property	Value	References
Molecular Formula	C10H12CIN5O3	[4][5][6][7]
Molecular Weight	285.69 g/mol	[4][5][6][7]
Melting Point	181-185 °C (literature)	[4][6][7]
Solubility	Slightly soluble in water, soluble in dimethyl sulfoxide, and slightly soluble in methanol.	[4][6][7]
Appearance	White to pale yellow solid.	[4][7]

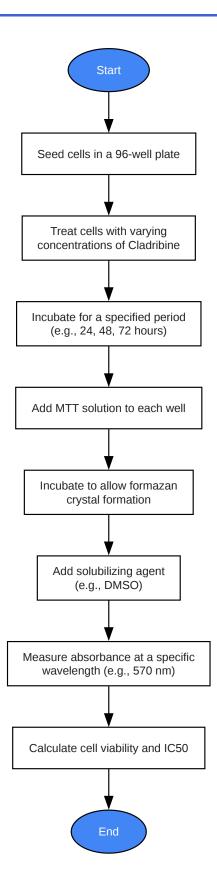
Mechanism of Action

Cladribine is a prodrug that, once inside cells, is phosphorylated to its active triphosphate form, 2-chloro-2'-deoxy-β-D-adenosine triphosphate (2-CdATP).[8][9] This active metabolite interferes with DNA synthesis and repair, leading to the induction of apoptosis (programmed cell death).[10][11] Cladribine selectively targets lymphocytes due to their high ratio of deoxycytidine kinase (which activates cladribine) to 5'-nucleotidase (which inactivates it).[1] This selective depletion of B and T lymphocytes is believed to be the primary mechanism for its therapeutic effect in multiple sclerosis.[1][3]









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